

Thermodynamic properties of sym-Dibromotetrafluoroethane

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Compound of Interest

Compound Name: 1,2-Dibromotetrafluoroethane

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An In-depth Technical Guide on the Thermodynamic Properties of sym-Dibromotetrafluoroethane

This technical guide provides a comprehensive overview of the thermodynamic properties of sym-Dibromotetrafluoroethane (C₂Br₂F₄), also known as R-114B2 or Halon 2402. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require accurate thermodynamic data for this compound. This document summarizes key physical and thermodynamic properties, outlines the experimental methodologies used for their determination, and presents logical relationships and experimental workflows through diagrams.

Physical and Chemical Properties

sym-Dibromotetrafluoroethane is a colorless, non-flammable liquid at standard conditions.^[1] It is chemically stable and has been historically used as a refrigerant and a fire extinguishing agent.^{[1][2]}

Table 1: General and Physical Properties of sym-Dibromotetrafluoroethane

Property	Value	Units	References
Molecular Formula	C2Br2F4	-	[3][4]
Molecular Weight	259.82	g/mol	[3][4]
CAS Number	124-73-2	-	[3]
Appearance	Colorless transparent liquid	-	[5][6]
Melting Point	-110.5 to -112	°C	[5][6][7]
Boiling Point	46.4 to 47.3	°C	[1][5][6][7]
Density (liquid)	2.149 (at 25°C)	g/cm ³	[4][5][6]
Refractive Index	1.347 to 1.361 (at 25°C)	-	[5][6][7]

Thermodynamic Properties

The thermodynamic properties of sym-Dibromotetrafluoroethane are crucial for understanding its behavior in various applications. The following tables summarize key thermodynamic data.

Table 2: Critical Properties of sym-Dibromotetrafluoroethane

Property	Value	Units	References
Critical Temperature	214.65	°C	[7][8]
Critical Pressure	33.49	atm	[7][8]

Table 3: Vapor Pressure of sym-Dibromotetrafluoroethane

Temperature (°C)	Pressure (mmHg)	References
25	315 to 325	[5][6][7]

Table 4: Enthalpy and Entropy of Vaporization of sym-Dibromotetrafluoroethane

Property	Value	Units	References
Enthalpy of Vaporization (at boiling point)	7.166	kcal/mol	[4] [7] [8]
Enthalpy of Vaporization (at 298.15 K)	28.61	kJ/mol	[9]

Table 5: Heat Capacity of sym-Dibromotetrafluoroethane

Property	Value	Temperature (K)	Units	References
Liquid Heat Capacity (Cp)	170.8	298.15	J/mol·K	[9] [10]
Liquid Heat Capacity (Cp)	173.8	298.15	J/mol·K	[9] [10]

Experimental Protocols

The determination of the thermodynamic properties of sym-Dibromotetrafluoroethane relies on precise experimental methodologies. The data presented in this guide are primarily derived from studies such as those conducted by Majer, Svoboda, et al. (1981) and Kosarukina, Zhogin, et al. (1982). While the full, detailed experimental protocols are contained within the original research publications, this section outlines the general principles of the methods employed.

Vapor Pressure Measurement (Static Method)

The vapor pressure of sym-Dibromotetrafluoroethane is typically determined using a static method.

Principle: The static method involves placing a pure sample of the substance in a thermostatically controlled, evacuated vessel. At a given temperature, the substance will

evaporate until the vapor phase is in equilibrium with the liquid phase. The pressure exerted by the vapor at this equilibrium is the vapor pressure.

General Procedure:

- **Sample Preparation:** A high-purity sample of sym-Dibromotetrafluoroethane is degassed to remove any dissolved air or other volatile impurities.
- **Apparatus Setup:** The degassed sample is introduced into a measurement cell, which is connected to a pressure transducer and a vacuum system. The entire assembly is placed in a constant-temperature bath.
- **Equilibration:** The temperature of the bath is set to the desired value and allowed to stabilize. The system is left to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.
- **Data Acquisition:** The equilibrium pressure is recorded at the set temperature.
- **Temperature Variation:** The temperature of the bath is changed to a new setpoint, and the process is repeated to obtain a series of vapor pressure measurements as a function of temperature.

Heat Capacity Measurement (Adiabatic Calorimetry)

The heat capacity of sym-Dibromotetrafluoroethane is determined using an adiabatic calorimeter.

Principle: Adiabatic calorimetry measures the heat capacity of a substance by introducing a known amount of heat into the sample and measuring the resulting temperature change under conditions where no heat is exchanged with the surroundings.

General Procedure:

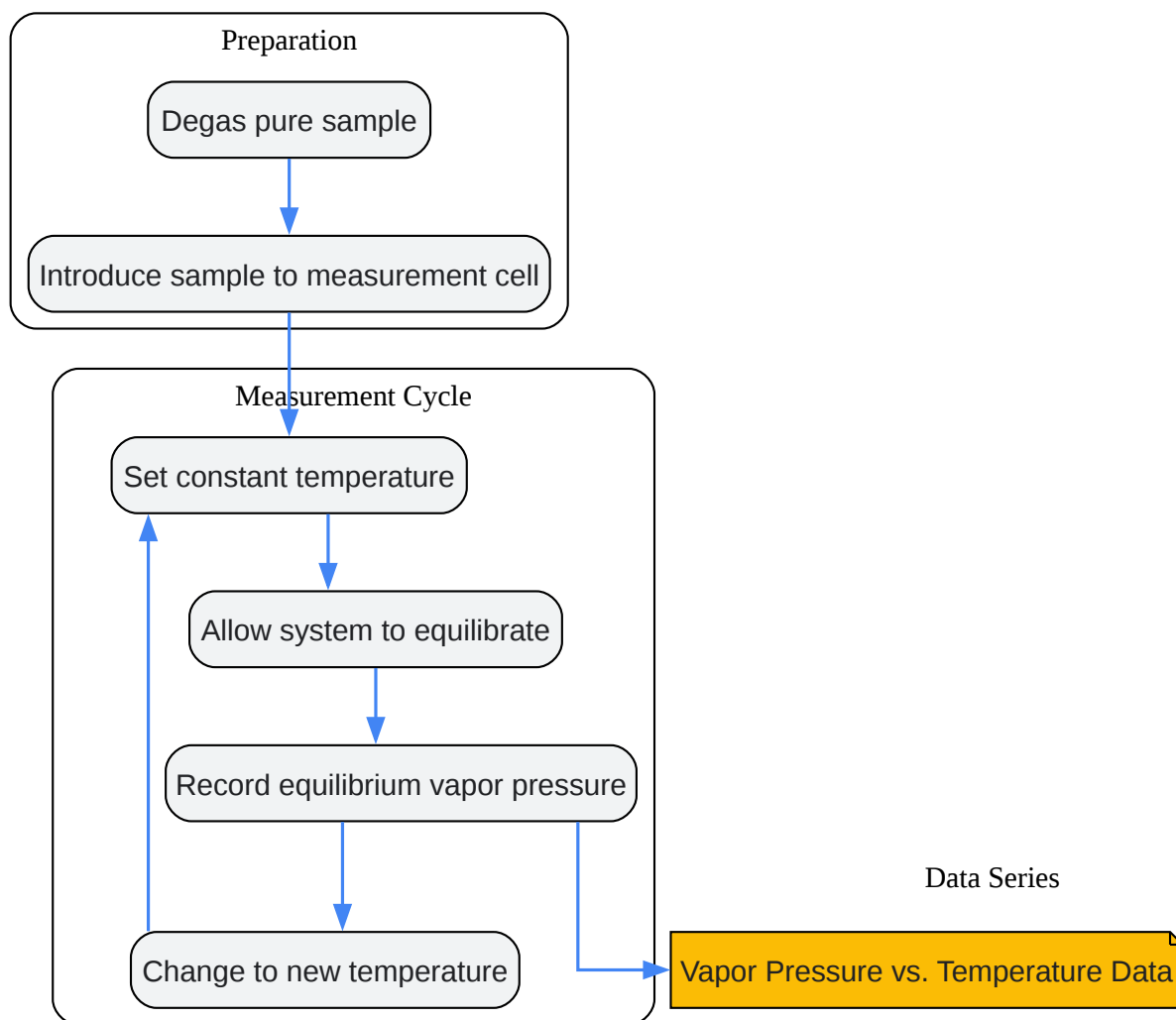
- **Sample Preparation:** A known mass of high-purity sym-Dibromotetrafluoroethane is placed in a sample container within the calorimeter.
- **Apparatus Setup:** The calorimeter, containing the sample, is placed in a vacuum-insulated chamber. An adiabatic shield surrounds the calorimeter, and its temperature is controlled to

match the temperature of the calorimeter, thereby minimizing heat loss.

- **Heating:** A precisely measured amount of electrical energy is supplied to a heater within the sample container, causing the temperature of the sample to rise.
- **Temperature Measurement:** The temperature of the sample is measured with high precision before and after the heating interval.
- **Calculation:** The heat capacity is calculated from the amount of heat added and the measured temperature change. The measurements are repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualizations

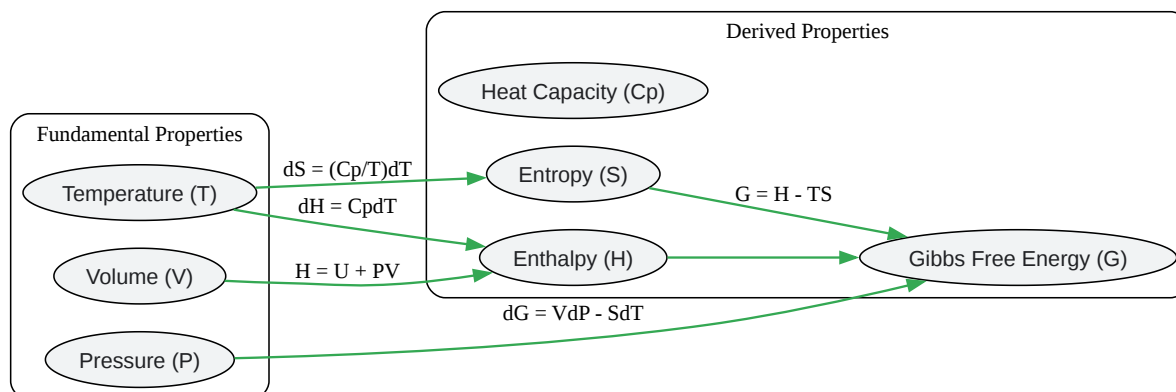
Experimental Workflow: Static Vapor Pressure Measurement



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Caption: Workflow for static vapor pressure measurement.

Logical Relationship: Thermodynamic Properties



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Caption: Relationships between key thermodynamic properties.

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